molecular formula C25H19N3O9S B11674015 2-methoxy-4-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenyl 2-nitrobenzenesulfonate

2-methoxy-4-{(Z)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenyl 2-nitrobenzenesulfonate

Cat. No.: B11674015
M. Wt: 537.5 g/mol
InChI Key: FBVBZBOZOYWLCO-AQTBWJFISA-N
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Description

2-METHOXY-4-{[(5Z)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENYL 2-NITROBENZENE-1-SULFONATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxy group, a methylphenyl group, and a nitrobenzene sulfonate group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{[(5Z)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENYL 2-NITROBENZENE-1-SULFONATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylphenyl groups.

    Reduction: Reduction reactions may target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Amines are the primary products.

    Substitution: Various substituted aromatic compounds can be formed depending on the reagents used.

Scientific Research Applications

2-METHOXY-4-{[(5Z)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENYL 2-NITROBENZENE-1-SULFONATE has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-methylphenol
  • 4-Methoxyphenol
  • 2,6-Dimethoxyphenol

Comparison

Compared to similar compounds, 2-METHOXY-4-{[(5Z)-1-(4-METHYLPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}PHENYL 2-NITROBENZENE-1-SULFONATE is unique due to its complex structure and the presence of multiple functional groups

Properties

Molecular Formula

C25H19N3O9S

Molecular Weight

537.5 g/mol

IUPAC Name

[2-methoxy-4-[(Z)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenyl] 2-nitrobenzenesulfonate

InChI

InChI=1S/C25H19N3O9S/c1-15-7-10-17(11-8-15)27-24(30)18(23(29)26-25(27)31)13-16-9-12-20(21(14-16)36-2)37-38(34,35)22-6-4-3-5-19(22)28(32)33/h3-14H,1-2H3,(H,26,29,31)/b18-13-

InChI Key

FBVBZBOZOYWLCO-AQTBWJFISA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])OC)C(=O)NC2=O

Origin of Product

United States

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